N-allyl butyramide

Description

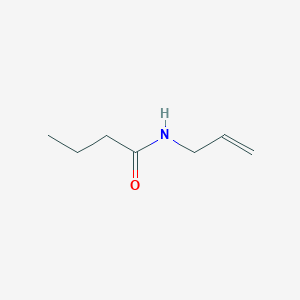

N-Allyl butyramide is an organic compound featuring a butyramide group (CH₃CH₂CH₂CONH₂) linked to an allyl (CH₂=CHCH₂-) moiety via the nitrogen atom. For instance, N-allyl compounds are widely used in polymer functionalization (e.g., hydrosilylation) , while butyramides are studied for biological activities like cytotoxicity and enzyme modulation .

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

N-prop-2-enylbutanamide |

InChI |

InChI=1S/C7H13NO/c1-3-5-7(9)8-6-4-2/h4H,2-3,5-6H2,1H3,(H,8,9) |

InChI Key |

KTJYOKLCBAFHDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-allyl butyramide can be synthesized through several methods:

Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile in the presence of a suitable catalyst to form butyramide, which can then be reacted with allyl bromide to form this compound.

Reaction of Butyryl Chloride with Ammonium Salts: Butyryl chloride reacts with ammonium salts to form butyramide, which is subsequently reacted with allyl bromide to yield this compound.

Reduction of Butyraldoxime: Butyraldoxime can be reduced to butyramide, which is then reacted with allyl bromide to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

N-allyl butyramide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert it to primary amines or other reduced forms.

Substitution: this compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce primary amines.

Scientific Research Applications

N-allyl butyramide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-allyl butyramide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit histone deacetylases, which play a crucial role in regulating gene expression and cellular functions . This inhibition can lead to changes in cell proliferation and differentiation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

a) N-Allyl Amines (e.g., N-Allyl Aniline)

- Reactivity: N-Allyl aniline exhibits sensitivity to chromatographic conditions, with retention times significantly affected by minor changes in mobile phase composition (e.g., formic acid concentration) .

- Applications : Used in hydrosilylation reactions to functionalize polyhydromethylsiloxane (PHMS), forming cross-linked polymers with enhanced nitrogen content (4.53–7.50 wt.%) .

- Key Difference : Unlike N-allyl butyramide, N-allyl amines lack the amide group, leading to distinct chemical behaviors (e.g., faster hydrolysis of Si–H groups in PHMS functionalization) .

b) Butyramide Derivatives (e.g., n-Butyramide, Isobutyramide)

- A related butyramide derivative, N-((2S,3S,E)-3-hydroxyheptadec-4-en-2-yl) butyramide, shows cytotoxicity in PC-3 cells (IC₅₀ = 6.06 µM) .

- Structural Impact : Branching (e.g., isobutyramide vs. n-butyramide) reduces histone deacetylase inhibition efficacy, suggesting that the linear chain in n-butyramide enhances bioactivity .

c) N-Allyl Carbamates (e.g., N-Allyl(2-bromo-3-thienyl)carbamate)

- Synthesis : Prepared via allylation of carbamates using NaH and allyl bromide, yielding compounds like tert-butyl N-allyl(2-bromo-3-thienyl)carbamate (72% yield) .

- Applications: Serve as intermediates in cyclization reactions to synthesize heterocycles (e.g., thienopyrroles) .

- Contrast with this compound : Carbamates (R-O-CONH-allyl) differ in stability and reactivity compared to amides (R-CONH-allyl), likely due to the electron-withdrawing oxygen in carbamates.

Comparative Data Tables

Table 1: Nitrogen Content in Functionalized Polymers

| Compound Type | Nitrogen Content (wt.%) | Application | Reference |

|---|---|---|---|

| PHMS + N-Allyl Amines | 4.53–7.50 | Polymer cross-linking | |

| PHMS + 4-Vinylpyridine | 1.26–3.63 | Less effective functionalization |

Reactivity in Chemical Reactions

- Hydrosilylation : N-Allyl amines react with PHMS at 60°C, forming functionalized polymers with higher nitrogen incorporation than 4-vinylpyridine (110°C reaction) .

- Copolymerization: N-Allyl group monomers (e.g., AG-co-MMA) exhibit lower conversion rates (~50–60%) compared to other N-allyl comonomers, suggesting steric hindrance from the amide group may limit reactivity .

Q & A

Q. What are the established synthetic routes for N-allyl butyramide, and how can its structural integrity be validated?

- Methodological Answer : this compound is typically synthesized via nucleophilic acyl substitution, where butyramide reacts with allyl bromide in the presence of a base (e.g., NaH) to form the allylated product. Critical characterization steps include:

- Nuclear Magnetic Resonance (NMR) : Confirm allyl group integration (e.g., ¹H NMR: δ 5.8–5.2 ppm for allyl protons) and amide resonance (¹³C NMR: ~170 ppm for carbonyl).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns and UV detection at 210 nm.

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 128.1).

Detailed protocols for compound characterization are outlined in analytical chemistry guidelines .

Q. Which spectroscopic and chromatographic techniques are most reliable for quantifying this compound in complex mixtures?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile derivatives; derivatize with BSTFA to enhance volatility.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify amide bonds (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).

- Ultraviolet-Visible (UV-Vis) Spectroscopy : Quantify via absorbance at 190–220 nm (amide π→π* transitions).

Cross-validation using multiple techniques minimizes false positives/negatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., vapor pressure, ΔHvap) of this compound?

- Methodological Answer : Discrepancies often arise from experimental conditions (e.g., temperature range, purity). To reconcile

Molecular Dynamics (MD) Simulations : Model vapor-liquid equilibria using force fields validated for amides (e.g., OPLS-AA) .

Differential Scanning Calorimetry (DSC) : Measure ΔHvap experimentally and compare with computational predictions.

Literature Meta-Analysis : Use databases like Reaxys to aggregate historical data and identify outliers .

Example workflow for vapor pressure calculation at 415–520 K is detailed in Challenge Problem 1 .

Q. What strategies are effective for incorporating this compound into lipid conjugation studies, such as maleimide-functionalized liposomes?

- Methodological Answer : this compound derivatives (e.g., MPB-PE) are used for thiol-reactive lipidation:

- Protocol :

Synthesize maleimide-functionalized this compound.

Conjugate with thiolated ligands (e.g., peptides) under pH 6.5–7.5 to prevent maleimide hydrolysis.

Purify via size-exclusion chromatography and validate conjugation efficiency with Ellman’s assay .

- Applications : Ligand-targeted drug delivery systems, microbubble engineering for ultrasound imaging .

Q. How should researchers design experiments to evaluate the bioactivity of this compound derivatives in cellular models?

- Methodological Answer :

- Dose-Response Studies : Test derivatives across a logarithmic concentration range (e.g., 1 nM–100 µM) to determine IC₅₀/EC₅₀.

- Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.

- Assay Types :

- Fluorescence-Based : Measure membrane permeability changes (e.g., calcein-AM release).

- qPCR : Quantify gene expression alterations linked to amide metabolism.

Statistical rigor (e.g., ANOVA with p < 0.05) is critical for reproducibility .

Methodological and Analytical Challenges

Q. What frameworks are recommended for analyzing contradictory data in this compound research?

- Methodological Answer : Adopt a systematic validation hierarchy:

- Primary Data : Replicate experiments under identical conditions.

- Secondary Validation : Cross-check with independent techniques (e.g., NMR vs. X-ray crystallography).

- Tertiary Analysis : Use computational tools (e.g., COSMO-RS) to predict physicochemical properties and identify anomalies .

Contradictions in solubility or reactivity may stem from impurities; HPLC-MS can identify degradation products .

Q. How can researchers ensure reproducibility when synthesizing and testing this compound analogs?

- Methodological Answer :

- Documentation : Follow IUPAC guidelines for reporting synthetic procedures (e.g., solvent purity, reaction time/temperature) .

- Open Data : Share raw spectra/chromatograms in supplementary materials.

- Collaborative Validation : Partner with independent labs for interlaboratory studies.

Example reproducibility checklist:

| Parameter | Requirement | Reference |

|---|---|---|

| Purity | ≥95% (HPLC) | |

| Spectral Data | Full ¹H/¹³C NMR, IR, MS | |

| Experimental Conditions | Detailed in Materials & Methods |

Literature and Data Evaluation

Q. What criteria should guide the selection of primary literature for this compound research?

- Methodological Answer : Prioritize sources that:

- Peer Review : Published in journals with rigorous review processes (e.g., Journal of Medicinal Chemistry).

- Method Transparency : Include detailed synthetic protocols and spectral data.

- Consistency : Align with established physicochemical principles (e.g., Hammett correlations for reactivity).

Avoid gray literature (e.g., vendor catalogs) unless validated by independent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.